molecular formula C8H7ClN2 B1525564 2-(Aminomethyl)-5-chlorobenzonitrile CAS No. 940062-12-4

2-(Aminomethyl)-5-chlorobenzonitrile

Cat. No. B1525564
M. Wt: 166.61 g/mol
InChI Key: AQQGSWIPNMTWEZ-UHFFFAOYSA-N
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Description

“2-(Aminomethyl)-5-chlorobenzonitrile” is a chemical compound. In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .

Scientific Research Applications

Cellulose Synthesis Inhibition Studies

2,6-Dichlorobenzonitrile (a related compound) has been utilized in studies to inhibit cellulose synthesis. This compound's effect on cellulose synthase subunits in Arabidopsis Hypocotyl Cells has been a significant focus, providing insights into the mechanisms of cellulose production and inhibition in plant cells (Debolt et al., 2007).

Synthesis of Heterocyclic Substances

2-Arylhydrazononitriles, similar in structure to 2-(Aminomethyl)-5-chlorobenzonitrile, have been key synthons for creating a wide variety of heterocyclic substances. These compounds have shown antimicrobial activities against various bacteria and yeast (Behbehani et al., 2011).

Alzheimer's Disease Research

Compounds like 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile have been used in PET scans to study Alzheimer's disease, indicating potential applications for related compounds in neurological research (Shoghi-Jadid et al., 2002).

Molluscicidal Properties

Research on thiazolo[5,4-d]pyrimidines, which have structural similarities to 2-(Aminomethyl)-5-chlorobenzonitrile, shows these compounds have molluscicidal properties, highlighting potential applications in controlling schistosomiasis (El-bayouki & Basyouni, 1988).

Vibrational Spectroscopy Studies

The compound 2-amino-4-chlorobenzonitrile, closely related to 2-(Aminomethyl)-5-chlorobenzonitrile, has been studied for its molecular structure and vibrational spectra using FT-IR and FT-Raman spectroscopy (Sudha et al., 2011).

Catalyst-Free Amination Reactions

The catalyst-free microwave-assisted amination of compounds like 2-chloro-5-nitrobenzoic acid demonstrates the versatility of chloro-substituted benzonitriles in chemical synthesis (Baqi & Müller, 2007).

properties

IUPAC Name

2-(aminomethyl)-5-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQGSWIPNMTWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290843
Record name 2-(Aminomethyl)-5-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-5-chlorobenzonitrile

CAS RN

940062-12-4
Record name 2-(Aminomethyl)-5-chlorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=940062-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Aminomethyl)-5-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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